molecular formula C23H30N2O2 B5153601 ethyl 4-(3-phenylpropyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate

ethyl 4-(3-phenylpropyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate

Cat. No. B5153601
M. Wt: 366.5 g/mol
InChI Key: NBXDZNGKUKGCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-phenylpropyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as EPPP and is a piperidine derivative that has been synthesized through various methods. In

Mechanism of Action

EPPP exerts its effects through the modulation of dopamine release in the brain. It has been shown to increase the release of dopamine in the striatum, which is a key area involved in motor control and reward processing. EPPP also has the ability to inhibit the reuptake of dopamine, which leads to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
EPPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which leads to improved motor function and reduced symptoms of Parkinson's disease. EPPP has also been shown to inhibit the production of inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

EPPP has a number of advantages for lab experiments, including its ability to modulate dopamine release and inhibit the reuptake of dopamine. However, EPPP has a number of limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are a number of future directions for the study of EPPP. One potential direction is the development of EPPP analogs with improved safety and efficacy profiles. Another direction is the study of EPPP in animal models of neurological and inflammatory disorders to further determine its therapeutic potential. Additionally, further studies are needed to determine the long-term effects of EPPP use and its potential for addiction and abuse.

Synthesis Methods

EPPP can be synthesized through various methods, including the reaction of 4-piperidone hydrochloride with ethyl 4-bromobutyrate in the presence of sodium hydride. Another method involves the reaction of ethyl 4-bromobutyrate with 3-phenylpropylamine in the presence of sodium hydride, followed by the reaction with 2-pyridinemethanol. These methods have been optimized to produce high yields of EPPP with high purity.

Scientific Research Applications

EPPP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that EPPP has the ability to increase the release of dopamine in the brain, which is a key neurotransmitter involved in these disorders. EPPP has also been studied for its potential use as an analgesic and anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

ethyl 4-(3-phenylpropyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-2-27-22(26)23(13-8-11-20-9-4-3-5-10-20)14-17-25(18-15-23)19-21-12-6-7-16-24-21/h3-7,9-10,12,16H,2,8,11,13-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXDZNGKUKGCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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